

# A Comprehensive Technical Guide to 2,5-Dibromoadipic Acid: Properties, Synthesis, and Analysis

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## Compound of Interest

Compound Name: 2,5-dibromohexanedioic acid

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## Introduction

2,5-Dibromoadipic acid, a halogenated dicarboxylic acid, is a versatile bifunctional building block in organic synthesis. Its two stereocenters and reactive carbon-bromine bonds make it a valuable intermediate in the preparation of a variety of organic compounds, including pharmaceuticals and polymers.[1] The stereochemistry of 2,5-dibromoadipic acid is of particular importance as it exists as two diastereomers: a meso compound and a racemic mixture of enantiomers (the dl-pair).[2] The distinct spatial arrangement of the bromine atoms in these isomers significantly influences their physical properties and reactivity, making their separation and characterization crucial for specific applications. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and spectroscopic analysis of 2,5-dibromoadipic acid.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,5-dibromoadipic acid is presented in the tables below. It is important to note that some of the reported values are predicted and may vary depending on the isomeric form.

## General Properties

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>8</sub> Br <sub>2</sub> O <sub>4</sub>	[3]
Molecular Weight	303.93 g/mol	[3]
CAS Number	3479-85-4	[3]
IUPAC Name	2,5-dibromohexanedioic acid	[3]

## Physical Properties

Property	Value	Notes	Reference
Melting Point	188 °C	[4]	
Boiling Point	395.4 ± 42.0 °C	Predicted	[4]
Density	2.111 ± 0.06 g/cm <sup>3</sup>	Predicted	[4]
pKa	2.45 ± 0.23	Predicted	[4]

## Solubility

While specific solubility data for 2,5-dibromoadipic acid in a range of solvents is not extensively documented, general trends for dicarboxylic acids suggest it would be soluble in polar organic solvents. The solubility of alkanolic acids in water decreases with increasing carbon chain length.[5] Given its polar carboxylic acid groups, 2,5-dibromoadipic acid is expected to have some solubility in water, which can be utilized for purification by recrystallization.[6][7] It is also soluble in deuterated solvents like DMSO-d<sub>6</sub> and CDCl<sub>3</sub> for NMR analysis.[1]

## Synthesis and Purification

The primary synthetic route to 2,5-dibromoadipic acid is the α,α'-dibromination of adipic acid, most commonly via the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8] This reaction typically produces a mixture of the meso and racemic diastereomers, which can then be separated.[8]

## Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction

This protocol outlines a laboratory-scale synthesis of meso-2,5-dibromoadipic acid.

#### Materials and Reagents:

- Adipic Acid
- Red Phosphorus
- Bromine
- Water

#### Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Mechanical stirrer
- Heating mantle
- Scrubber with sodium hydroxide solution

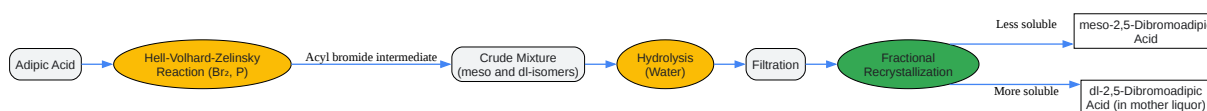
#### Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add adipic acid and a catalytic amount of red phosphorus.<sup>[6]</sup>
- **Addition of Bromine:** Slowly add bromine from the dropping funnel to the stirred mixture. This reaction is exothermic and will generate hydrogen bromide gas, which must be vented through a scrubber containing a sodium hydroxide solution.<sup>[6]</sup>
- **Reaction:** After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 10-12 hours, or until the reaction is complete as monitored by Thin Layer

Chromatography (TLC).[6]

- Work-up: Cool the reaction mixture to room temperature. Cautiously and slowly add water to the mixture to hydrolyze the intermediate acyl bromide. This step is also exothermic.[6]
- Isolation and Purification: The crude 2,5-dibromoadipic acid will precipitate. Collect the solid by filtration and wash it with cold water.[6]
- Recrystallization: Recrystallize the crude product from hot water to obtain the pure meso isomer, which is often less soluble than the racemic mixture.[6]

## Workflow for Synthesis and Purification



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Synthesis and purification workflow for meso-2,5-dibromoadipic acid.

## Separation of Diastereomers

The meso and dl-diastereomers of 2,5-dibromoadipic acid have different physical properties, which allows for their separation.[9]

- Fractional Crystallization: This is the most common method, exploiting the different solubilities of the diastereomers in a particular solvent.[9] By carefully selecting the solvent and controlling the temperature, the less soluble diastereomer (often the meso form) can be selectively crystallized.[6][9]
- Chromatography: While less practical on a large scale, column chromatography can also be employed to separate the diastereomers.[9]

## Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2,5-dibromoadipic acid. While a comprehensive public database of experimental spectra is limited, the expected spectral features can be predicted.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the meso and dl-diastereomers due to the high degree of symmetry in the meso compound.<sup>[4]</sup>

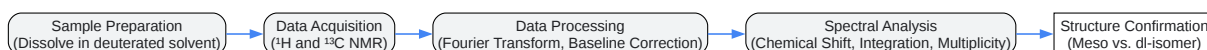
Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data for meso-2,5-Dibromoadipic Acid:

<sup>1</sup> H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity
COOH	~12.0 - 13.0	Singlet (broad)
Hα (CHBr)	~4.5 - 4.7	Multiplet
Hβ, Hβ' (CH <sub>2</sub> )	~2.0 - 2.4	Multiplet

<sup>13</sup> C NMR	Predicted Chemical Shift (δ, ppm)
C=O	~172 - 175
CHBr	~50 - 55
CH <sub>2</sub>	~30 - 35

Predictions are based on known spectra of adipic acid and the electronic effects of bromine substituents.<sup>[2]</sup>

## Workflow for NMR Analysis



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General workflow for NMR analysis of 2,5-dibromoadipic acid.

## Infrared (IR) Spectroscopy

The IR spectrum of 2,5-dibromoadipic acid is expected to show characteristic absorptions for the carboxylic acid functional group.

Expected IR Absorptions:

Wavenumber (cm <sup>-1</sup> )	Vibration
~2500-3300	O-H stretch (broad)
~1700	C=O stretch
500-700	C-Br stretch

Reference data for adipic acid shows a strong C=O stretch around 1700 cm<sup>-1</sup> and a broad O-H stretch.[1] An IR spectrum for 2,5-dibromoadipic acid is available in the NIST WebBook.[10]

## Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of 2,5-dibromoadipic acid. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the <sup>79</sup>Br and <sup>81</sup>Br isotopes.[1]

Expected Mass Spectral Features:

- Molecular Ion (M<sup>+</sup>): A cluster of peaks around m/z 302, 304, and 306.[1]
- Fragmentation: Likely fragmentation pathways include the loss of Br, H<sub>2</sub>O, and COOH groups.[1]

## Chemical Reactivity and Stability

The bromine atoms at the α-positions make 2,5-dibromoadipic acid susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups,

making it a versatile synthetic intermediate.

Decomposition Pathways: 2,5-Dibromoadipic acid can decompose via:

- Hydrolysis: In the presence of moisture, the bromine atoms can be substituted by hydroxyl groups.
- Dehydrobromination: Elimination of hydrogen bromide (HBr) can occur, especially when heated, to form unsaturated dicarboxylic acids.

Storage: To minimize decomposition, 2,5-dibromoadipic acid should be stored in a cool, dry place under an inert atmosphere.[\[4\]](#)

## Biological Activity and Potential Applications

While there is limited direct research on the biological signaling pathways of 2,5-dibromoadipic acid, the broader classes of compounds to which it belongs offer insights into its potential biological relevance.

- Haloacid Dehalogenases: Enzymes known as 2-haloacid dehalogenases catalyze the cleavage of carbon-halogen bonds in 2-haloalkanoic acids.[\[11\]](#)[\[12\]](#) This suggests that 2,5-dibromoadipic acid could be a substrate for such enzymes, which are of interest for bioremediation and the synthesis of chiral compounds.[\[11\]](#)
- Antimicrobial and Cytotoxic Activity: Various brominated organic compounds and dicarboxylic acids have demonstrated biological activity.[\[13\]](#)[\[14\]](#)[\[15\]](#) For instance, some dicarboxylic acid derivatives have shown antimicrobial properties.[\[15\]](#) The cytotoxic potential of related compounds suggests that 2,5-dibromoadipic acid could be investigated for similar activities.[\[14\]](#)
- Drug Development: As a bifunctional molecule, 2,5-dibromoadipic acid can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The stereochemistry of the molecule would be critical in such applications, as different stereoisomers can have vastly different biological activities.[\[6\]](#)

## Conclusion

2,5-Dibromoadipic acid is a valuable chemical intermediate with well-defined, albeit sometimes predicted, physical and chemical properties. Its synthesis via the Hell-Volhard-Zelinsky reaction is a standard procedure, and the resulting diastereomers can be separated based on their differential solubility. Spectroscopic methods, particularly NMR, are crucial for the unambiguous identification of its stereoisomers. While direct biological data is scarce, its chemical nature suggests potential roles as a substrate for dehalogenases and as a building block for bioactive molecules. This guide provides a foundational understanding for researchers and scientists working with this versatile compound.

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